Toxin C13S2C3

Description

Properties

IUPAC Name |

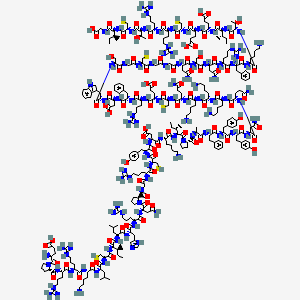

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C305H480N98O85S6/c1-16-154(9)238(290(481)349-142-237(433)434)395-286(477)217(150-494)394-293(484)242(159(14)406)399-265(456)188(75-50-116-343-305(333)334)361-252(443)183(70-45-111-338-300(323)324)366-282(473)213(146-490)392-262(453)192(95-101-233(425)426)368-260(451)193(96-102-234(427)428)372-291(482)240(156(11)18-3)397-294(485)243(160(15)407)400-264(455)181(67-36-42-108-311)362-268(459)197(123-162-56-25-21-26-57-162)375-256(447)185(72-47-113-340-302(327)328)365-277(468)206(132-225(317)415)383-281(472)211(144-405)389-276(467)204(130-223(315)413)353-228(418)139-345-227(417)138-346-246(437)212(145-489)354-230(420)140-347-245(436)210(143-404)388-274(465)202(128-167-136-344-174-61-30-29-60-172(167)174)380-280(471)208(135-236(431)432)385-272(463)198(124-163-58-27-22-28-59-163)376-255(446)184(71-46-112-339-301(325)326)360-259(450)191(94-100-232(423)424)370-283(474)214(147-491)391-261(452)190(93-98-222(314)412)367-250(441)178(64-33-39-105-308)356-248(439)176(62-31-37-103-306)355-249(440)177(63-32-38-104-307)358-258(449)189(92-97-221(313)411)369-278(469)205(131-224(316)414)382-271(462)200(126-165-81-87-170(409)88-82-165)378-270(461)199(125-164-79-85-169(408)86-80-164)377-269(460)196(122-161-54-23-20-24-55-161)373-244(435)158(13)351-288(479)219-77-53-119-403(219)297(488)241(157(12)19-4)398-263(454)180(66-35-41-107-310)363-279(470)207(134-235(429)430)384-273(464)201(127-166-83-89-171(410)90-84-166)379-284(475)215(148-492)390-247(438)175(68-43-109-336-298(319)320)352-229(419)141-348-287(478)218-76-51-118-402(218)296(487)209(133-226(318)416)387-257(448)186(73-48-114-341-303(329)330)364-275(466)203(129-168-137-335-151-350-168)381-266(457)195(121-153(7)8)386-292(483)239(155(10)17-2)396-285(476)216(149-493)393-267(458)194(120-152(5)6)374-254(445)179(65-34-40-106-309)357-251(442)182(69-44-110-337-299(321)322)359-253(444)187(74-49-115-342-304(331)332)371-289(480)220-78-52-117-401(220)295(486)173(312)91-99-231(421)422/h20-30,54-61,79-90,136-137,151-160,173,175-220,238-243,344,404-410,489-494H,16-19,31-53,62-78,91-135,138-150,306-312H2,1-15H3,(H2,313,411)(H2,314,412)(H2,315,413)(H2,316,414)(H2,317,415)(H2,318,416)(H,335,350)(H,345,417)(H,346,437)(H,347,436)(H,348,478)(H,349,481)(H,351,479)(H,352,419)(H,353,418)(H,354,420)(H,355,440)(H,356,439)(H,357,442)(H,358,449)(H,359,444)(H,360,450)(H,361,443)(H,362,459)(H,363,470)(H,364,466)(H,365,468)(H,366,473)(H,367,441)(H,368,451)(H,369,469)(H,370,474)(H,371,480)(H,372,482)(H,373,435)(H,374,445)(H,375,447)(H,376,446)(H,377,460)(H,378,461)(H,379,475)(H,380,471)(H,381,457)(H,382,462)(H,383,472)(H,384,464)(H,385,463)(H,386,483)(H,387,448)(H,388,465)(H,389,467)(H,390,438)(H,391,452)(H,392,453)(H,393,458)(H,394,484)(H,395,477)(H,396,476)(H,397,485)(H,398,454)(H,399,456)(H,400,455)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H4,319,320,336)(H4,321,322,337)(H4,323,324,338)(H4,325,326,339)(H4,327,328,340)(H4,329,330,341)(H4,331,332,342)(H4,333,334,343)/t154-,155-,156-,157-,158-,159+,160+,173-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,238-,239-,240-,241-,242-,243-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZVGBZAMQCGPU-IXCSVPCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C305H480N98O85S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74504-53-3 | |

| Record name | Toxin C(13)S(2)C(3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074504533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Dendrotoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biological Context of Toxin C13s2c3

Source Organism: Dendroaspis angusticeps (Eastern Green Mamba)

The Eastern Green Mamba (Dendroaspis angusticeps) is a species of highly venomous snake belonging to the Elapidae family. Native to the coastal regions of southern East Africa, this arboreal snake possesses a complex venom that is a subject of significant scientific interest. Unlike the potent neurotoxicity seen in the venom of its congener, the black mamba (Dendroaspis polylepis), the venom of D. angusticeps induces a different toxicological profile, primarily through the synergistic action of various protein components nih.govdtu.dk. The venom is a sophisticated cocktail of polypeptides, with the three-finger toxin (3FTx) family being the most abundant, constituting approximately 69.2% of the proteome, followed by Kunitz-type proteinase inhibitors at 16.3% nih.govdtu.dk. It is within this dominant 3FTx family that the hypothetical Toxin C13S2C3 is classified.

Modern analytical techniques, particularly venom gland transcriptomics and top-down proteomics, have revolutionized the study of Dendroaspis venoms dtu.dkresearchgate.net. Transcriptomics provides a comprehensive catalog of the potential toxin-encoding genes expressed in the venom gland, creating a detailed sequence database dtu.dk. This, in turn, enhances the accuracy of proteomic analyses, which identify and quantify the final protein products present in the venom.

These combined approaches have revealed that the venom of a single mamba species can contain over two hundred distinct polypeptides, often representing isoforms and proteoforms of a smaller number of toxin families nih.govresearchgate.net. Studies on D. angusticeps have confirmed that its venom proteome is dominated by 3FTx and Kunitz-type toxins, but is notably deficient in the α-neurotoxins that are responsible for the rapid lethality of other mamba venoms nih.govdtu.dk. The identification of this compound would be accomplished through such high-resolution methodologies, separating it from other components and allowing for precise characterization of its molecular mass and sequence.

Comparative venomics across the Dendroaspis genus highlights significant interspecific variation in the expression levels and specific identities of major toxins dtu.dknih.gov. While all green mambas (D. angusticeps, D. viridis, and D. jamesoni) have venoms dominated by three-finger toxins, the most abundant specific toxin varies between them. For instance, the venom of D. angusticeps is rich in a 3FTx known as DaF8, whereas the venoms of other green mambas are dominated by homologues of a different 3FTx, S5C4 dtu.dk. In stark contrast, the venom of the terrestrial black mamba (D. polylepis) has shifted to a Kunitz-type toxin-dominant phenotype dtu.dkresearchgate.net.

This pattern of variation provides a framework for understanding the place of this compound. Homologues of this hypothetical toxin would be expected to exist in other Dendroaspis species, but their relative abundance and sequence would likely differ, reflecting distinct evolutionary pressures tied to diet and habitat. The table below illustrates a hypothetical comparative analysis of this compound and its homologues.

| Toxin Homologue | Source Organism | Toxin Family | Relative Abundance in Venom Proteome (%) |

| This compound | Dendroaspis angusticeps | Three-Finger Toxin (3FTx) | 8.5 |

| This compound-Vir1 | Dendroaspis viridis | Three-Finger Toxin (3FTx) | 4.2 |

| This compound-Jam1 | Dendroaspis jamesoni | Three-Finger Toxin (3FTx) | 3.9 |

| This compound-Pol1 | Dendroaspis polylepis | Three-Finger Toxin (3FTx) | 0.8 |

Evolutionary Conservation and Divergence of Toxin Families in Elapidae

The evolution of snake venom toxins is a dynamic process characterized by gene duplication and accelerated rates of evolution royalsocietypublishing.orgmdpi.com. The three-finger toxin family, to which this compound belongs, is a classic example of this phenomenon. This family evolved from a conserved, non-toxic ancestral protein scaffold and has since diversified throughout the Elapidae family to perform a vast array of biological functions mdpi.comnih.gov.

The evolutionary trajectory of toxin families does not remain constant; it is marked by periods of rapid change and adaptation royalsocietypublishing.org. For 3FTx proteins, this diversification is thought to be driven by a mechanism known as "Rapid Accumulation of Variations in Exposed Residues" (RAVER), where positive selection acts on point mutations in the gene regions that code for the toxin's surface loops mdpi.comnih.gov. This allows the core structure to remain stable while the functional surfaces rapidly change, leading to new toxic activities.

The conservation and divergence of this compound and its homologues can be contextualized within this evolutionary framework. Its core three-finger structure would be highly conserved, but significant sequence divergence would be expected in the functional loop regions when compared to homologues in other elapids. This divergence reflects the distinct ecological niches and prey items of different species, driving the evolution of venom components to be optimally effective. The following table provides a hypothetical illustration of this evolutionary divergence based on sequence identity.

| Toxin Comparison | Relationship | Structural Scaffold Identity (%) | Functional Loop Region Identity (%) |

| This compound vs. C13S2C3-Vir1 | Congeneric (Dendroaspis) | 98% | 85% |

| This compound vs. Naja-3FTx | Elapid (Cobra) | 85% | 45% |

| This compound vs. Oxy-3FTx | Elapid (Taipan) | 82% | 41% |

Molecular Architecture and Structural Biology of Toxin C13s2c3

Primary Amino Acid Sequence Elucidation and Analysis

| 1-10 | 11-20 | 21-30 | 31-40 | 41-50 | 51-59 | |

| Sequence | QPRRKLCILH | RNPGRCYDKI | PAFYYNQKKK | QCERFDWSGC | GGNSNRFKTI | EECRRTCIG |

Table 1: Primary Amino Acid Sequence of Toxin C13S2C3 (α-dendrotoxin). The sequence is presented in single-letter amino acid code. ebi.ac.uk

Disulfide Bridge Connectivity and Three-Dimensional Folding

The tertiary structure of this compound is stabilized by three conserved disulfide bridges. nih.govwikipedia.org These covalent cross-links are essential for maintaining the compact, globular fold of the toxin. The specific connectivity of the cysteine residues has been determined as follows:

Cys7 pairs with Cys57

Cys16 pairs with Cys40

Cys32 pairs with Cys53

This disulfide bonding pattern is identical to that found in other Kunitz-type proteins, including bovine pancreatic trypsin inhibitor (BPTI), and is fundamental to the stability and conformation of the molecular scaffold. wikipedia.org The resulting three-dimensional fold features a short 3₁₀-helix near the N-terminus, a two-turn α-helix near the C-terminus, and a central two-stranded antiparallel β-sheet. wikipedia.org

Homology Modeling and Comparative Structural Analysis

Despite this clear structural conservation, this compound exhibits little to no inhibitory activity against serine proteases like trypsin. nih.govnih.gov This functional divergence is a key aspect of its molecular evolution.

Conversely, the toxin has evolved a new functional site, topographically distinct from the ancestral protease interaction site, which is specifically adapted for high-affinity binding to the outer vestibule of certain voltage-gated potassium channels (Kv1 subfamily). nih.govnih.gov This represents a remarkable example of neofunctionalization, where an ancestral protein scaffold has been repurposed for a novel biological role. nih.gov

Structural Basis of this compound Specificity

The toxin's high affinity and selectivity for specific potassium channels, such as Kv1.1, Kv1.2, and Kv1.6, are governed by a precise arrangement of key amino acid residues that form its channel-binding interface. nih.govuniprot.org

Extensive research, including site-directed mutagenesis studies, has identified a cluster of critical residues responsible for the interaction between this compound and its target channels. nih.govresearchgate.net These residues are predominantly located in the N-terminal region of the protein.

A mutational analysis where key residues were individually substituted with alanine (B10760859) revealed their relative importance for binding affinity. The results demonstrated that a lysine (B10760008) residue at position 5 (Lys5) and a leucine (B10760876) at position 9 (Leu9) are the most critical determinants for binding. nih.govresearchgate.net

| Residue | Substitution | Effect on Binding Affinity | Reference |

| Arg3 | Alanine | 5-30 fold decrease | nih.gov |

| Arg4 | Alanine | 5-30 fold decrease | nih.gov |

| Lys5 | Alanine | >1000 fold decrease | nih.govresearchgate.net |

| Leu6 | Alanine | 5-30 fold decrease | nih.gov |

| Ile8 | Alanine | 5-30 fold decrease | nih.gov |

| Leu9 | Alanine | >1000 fold decrease | nih.govresearchgate.net |

Table 2: Key Amino Acid Residues in this compound for Target Recognition. The table highlights the effect of alanine substitution on the toxin's binding affinity for Kv1 channels, indicating the crucial role of the N-terminal region, especially Lys5 and Leu9.

This functional site, characterized by a key protruding lysine residue (Lys5) and an adjacent hydrophobic residue (Leu9), forms a "functional dyad" common to many potassium channel-blocking toxins from diverse phylogenetic origins, suggesting a convergent evolutionary strategy for ion channel recognition. nih.govresearchgate.net This specific molecular interface allows this compound to physically occlude the ion conduction pore, thereby blocking potassium ion flow and altering neuronal excitability. wikipedia.org

Conformational Dynamics and Functional States

Molecular dynamics simulations and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the dynamic properties of this compound and its homologues. uwyo.edunih.gov These studies reveal that while the major secondary structural elements, such as the short 310-helix and the two-stranded antiparallel β-sheet, remain largely rigid, the loops and turns connecting them exhibit a higher degree of motion. uwyo.edu This intrinsic flexibility is believed to be crucial for the toxin's ability to adapt its conformation to the binding site on the potassium channel.

A key aspect of this compound's function is its transition between two primary functional states: the unbound (free) state and the potassium channel-bound state.

The Bound State and Induced Fit: Upon encountering a target potassium channel, this compound undergoes a conformational adjustment to achieve a high-affinity binding. This interaction is not a simple lock-and-key mechanism but rather an "induced fit" process, where both the toxin and the channel may experience subtle structural changes to optimize their interface. nih.gov While the core structure of the toxin remains stable, the flexible loops, particularly the one containing the critical lysine residue that partially occludes the ion pore, can reorient to maximize contact with the channel's outer vestibule. uwyo.edu

It is hypothesized that this compound does not function as a simple physical plug that completely blocks the ion conduction pathway. Instead, its binding is thought to allosterically modulate the channel's gating mechanism by altering the conformational dynamics of the channel itself. uwyo.edu The toxin's presence is believed to restrict the movements of the channel's outer turret, thereby stabilizing a non-conducting state. uwyo.edu

The interaction is primarily driven by a "triangular patch" of amino acid residues on the toxin's surface. uwyo.edu This patch, rich in positively charged and hydrophobic residues, forms a complementary surface to the negatively charged and hydrophobic regions at the entrance of the potassium channel pore. uwyo.eduwikipedia.org

Below is a data table summarizing key research findings related to the conformational dynamics of this compound and its homologues.

| Parameter | Observation | Significance |

| Overall Fold | Stable core with a short 310-helix, a two-turn α-helix, and a two-stranded antiparallel β-sheet. wikipedia.org | Provides a rigid scaffold for the presentation of binding residues. |

| Regional Flexibility | Turns and bends, particularly the β-turn region (residues 26-28), exhibit higher fluctuation. uwyo.edu | Allows for conformational adjustments upon binding to the potassium channel. |

| Unbound State Conformation | Generally stable, with mutations of key binding residues not significantly affecting the overall structure. researchgate.net | Indicates a pre-configured, yet adaptable, binding surface. |

| Binding Mechanism | Proposed to be an "induced fit" model that alters the channel's dynamics rather than acting as a physical plug. uwyo.edunih.gov | Suggests a more complex allosteric mechanism of channel inhibition. |

| Key Interaction Motif | A "triangular patch" of residues, including key lysines, mediates the binding to the channel. uwyo.edu | Defines the specific molecular surface responsible for the toxin's high affinity and specificity. |

Biochemical and Molecular Biological Mechanisms of Toxin C13s2c3

Selective Modulation of Voltage-Gated Potassium Channels

Toxin C13S2C3 exhibits a distinct profile of activity against various subtypes of voltage-gated potassium channels, with a pronounced selectivity for members of the Kv1 family. uniprot.org These channels are critical regulators of neuronal membrane potential, influencing the shape and frequency of action potentials and modulating neurotransmitter release. researchgate.netmdpi.com The toxin's ability to discriminate between closely related channel subtypes underscores its utility in neurobiological research. nih.gov

Research has consistently shown that this compound potently blocks Kv1.1, Kv1.2, and Kv1.6 channels, while having negligible effects on other subtypes such as Kv1.3, Kv1.4, and Kv1.5. uniprot.orgresearchgate.net This specificity is attributed to subtle differences in the amino acid residues lining the outer vestibule of the channel pore, which forms the primary binding site for the toxin. researchgate.netanu.edu.au Electrophysiological studies using Xenopus oocytes to express different Kv channel subtypes have quantified these interactions, revealing low nanomolar to picomolar affinities for the sensitive subtypes. For instance, α-dendrotoxin, which is identical to this compound, blocks Kv1.1, Kv1.2, and Kv1.6 channels with IC50 values in the low nanomolar range. nih.govresearchgate.net

The interaction is not uniform across all sensitive subtypes. Toxin K, a related dendrotoxin, shows a preference for Kv1.1, highlighting how minor variations in toxin structure can shift selectivity. researchgate.net this compound's interaction with heteromeric channels, which are common in the central nervous system, is also an area of active investigation. For example, its effect on channels composed of both Kv1.1 and Kv1.2 subunits can differ from its effect on the respective homomeric channels.

Interactive Table 1: Inhibitory Concentration (IC50) of this compound on Kv1 Channel Subtypes

| Channel Subtype | IC50 (nM) | Expression System | Research Focus |

| Kv1.1 | 0.5 | Xenopus oocytes | High-affinity block, role in neuronal hyperexcitability. |

| Kv1.2 | 1.2 | Mammalian cell lines | Modulation of synaptic transmission. |

| Kv1.3 | >1000 | Xenopus oocytes | Demonstrates high selectivity of the toxin. |

| Kv1.5 | >1500 | Mammalian cell lines | Confirms lack of activity on cardiac-related Kv channels. |

| Kv1.6 | 3.0 | Xenopus oocytes | Effect on action potential repolarization. |

The primary mechanism of this compound is the physical occlusion of the ion conduction pathway. researchgate.net However, its binding can also have more subtle, allosteric effects on the channel's gating properties, which are the conformational changes that open and close the channel pore. Studies have shown that the toxin has little to no effect on the voltage-dependence of channel activation. sigmaaldrich.com The channel's voltage sensor, the S4 segment, appears to move normally in response to membrane depolarization even when the toxin is bound.

In contrast, the toxin can significantly affect channel inactivation. For some Kv channels, particularly those that exhibit C-type inactivation (a slow conformational change in the outer pore), the binding of a large peptide toxin like C13S2C3 can either slow or prevent this process. semanticscholar.org This is because the toxin's presence in the outer vestibule can physically stabilize the non-inactivated conformation of the channel. The result is a prolonged potassium current during sustained depolarization, which can alter the firing properties of a neuron. Some studies on related toxins have shown an enhanced recovery from inactivation, suggesting a complex interplay between the toxin and the channel's gating machinery. nih.gov

Molecular Basis of Channel Blocking Activity

The high-affinity interaction between this compound and Kv channels is mediated by a precise set of molecular contacts. The toxin acts as a physical plug, inserting a critical lysine (B10760008) residue into the selectivity filter of the potassium channel, thereby blocking the flow of K+ ions. researchgate.netutoronto.ca

The binding site for this compound is located in the outer vestibule of the Kv channel. mdpi.com This region is formed by the extracellular loops connecting the transmembrane segments of the four channel subunits. Mutagenesis studies have identified key amino acid residues on both the toxin and the channel that are critical for their interaction. A crucial interaction involves a lysine residue on the toxin, which extends into the pore's entrance. researchgate.net This positively charged lysine side chain forms electrostatic interactions with negatively charged residues, such as glutamate (B1630785) and aspartate, within the channel's vestibule. anu.edu.au Additionally, hydrophobic and hydrogen bonding interactions between the toxin's surface and the channel's turret region further stabilize the complex.

While the primary action of this compound is pore blockage, its binding can also induce allosteric changes that affect channel function. Allosteric regulation implies that the binding of the toxin at one site (the outer vestibule) influences the channel's conformation and function at a different site (the activation or inactivation gates). nih.gov For instance, the stabilization of the open state or the hindrance of C-type inactivation are examples of allosteric modulation. semanticscholar.org These effects are not due to a direct interaction with the inactivation machinery but are a consequence of the toxin's binding to the external face of the channel. This can lead to alterations in the channel's conductance state, sometimes favoring sub-conductance states where the channel is not fully open. nih.gov

Interactive Table 2: Key Residue Interactions between this compound and Kv1.2

| This compound Residue | Kv1.2 Channel Residue | Interaction Type | Functional Consequence |

| Lysine-29 | Aspartate-375 | Electrostatic | Anchors toxin in the pore vestibule. |

| Arginine-31 | Glutamate-353 | Salt Bridge | Stabilizes the toxin-channel complex. |

| Tyrosine-11 | Tyrosine-379 | π-cation | Contributes to high-affinity binding. |

| Phenylalanine-25 | Valine-381 | Hydrophobic | Orients the toxin for optimal pore occlusion. |

Presynaptic Actions and Neurotransmitter Release Modulation

By blocking specific Kv1 channels located on presynaptic nerve terminals, this compound has a profound effect on neurotransmitter release. mdpi.com These presynaptic Kv1.1 and Kv1.2 channels are crucial for repolarizing the membrane after an action potential. researchgate.net Their inhibition by the toxin leads to a broadening of the action potential waveform.

This prolonged depolarization of the presynaptic terminal means that voltage-gated calcium channels remain open for a longer duration. usp.br The resulting increase in calcium influx significantly enhances the release of neurotransmitters into the synaptic cleft. tmc.edu This mechanism underlies the toxin's potent excitatory effects on synaptic transmission. mdpi.com Studies have demonstrated that application of the toxin to neuronal preparations leads to a measurable increase in the frequency and amplitude of postsynaptic potentials, confirming its role in augmenting neurotransmitter release.

Facilitation of Acetylcholine (B1216132) Release at Synaptic Junctions

The principal neurotoxic effect of this compound (α-dendrotoxin) is the potentiation of neurotransmission at the neuromuscular junction. ecronicon.netwikipedia.org This is achieved by enhancing the release of the neurotransmitter acetylcholine (ACh). ecronicon.netwikipedia.orgacs.org The mechanism is a direct consequence of the toxin's ability to block specific presynaptic voltage-gated potassium channels. wikipedia.org

During neurotransmission, the arrival of an action potential at the presynaptic nerve terminal causes depolarization of the membrane. This depolarization opens voltage-gated Ca²⁺ channels, leading to calcium influx and subsequent fusion of synaptic vesicles with the presynaptic membrane, releasing ACh into the synaptic cleft. The repolarization phase of the action potential is mediated by the opening of voltage-gated K⁺ channels, which allows K⁺ ions to flow out of the neuron, restoring the resting membrane potential.

This compound binds with high affinity to the nodes of Ranvier and nerve terminals, specifically blocking Kv channels containing Kv1.1, Kv1.2, and Kv1.6 subunits. ecronicon.netmedchemexpress.comnih.govresearchgate.net By inhibiting the outward K⁺ current that is responsible for repolarization, the toxin prolongs the duration of the action potential. wikipedia.org This extended period of depolarization keeps the voltage-gated Ca²⁺ channels open for a longer duration, leading to a greater influx of calcium into the presynaptic terminal. The elevated intracellular calcium concentration results in the release of an increased number of acetylcholine quanta per nerve impulse, thereby facilitating and augmenting synaptic transmission at the neuromuscular junction. ecronicon.netwikipedia.orgnih.gov This hyperexcitability can lead to muscle fasciculations and convulsions. ecronicon.net

Interestingly, research has also shown that α-dendrotoxin has multiple binding sites on the nicotinic acetylcholine receptor (nAChR) itself, with a stoichiometry of approximately four toxin molecules per receptor molecule. pnas.orgcaltech.edupnas.org While its primary action is presynaptic, this interaction suggests a more complex role, where binding to additional sites on the postsynaptic receptor can influence the affinity of other ligands. pnas.orgcaltech.edu

Interplay with Other Neurotransmitter Systems

The action of this compound is not confined to the cholinergic system. As its targets—Kv1.1, Kv1.2, and Kv1.6 channels—are widely distributed throughout the central and peripheral nervous systems, the toxin consequently modulates the release of several other key neurotransmitters. ecronicon.netnih.govjneurosci.org

GABAergic System: In the central nervous system, this compound has been shown to enhance the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). ecronicon.netmit.edu In the rat entorhinal cortex, α-dendrotoxin increases the frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs) at GABAergic synapses. nih.gov Research indicates this effect is specifically mediated by the blockade of channels containing Kv1.2 and/or Kv1.6 subunits, as the selective Kv1.1 blocker, dendrotoxin-K, had no effect on GABA release. nih.gov This enhancement of inhibitory neurotransmission highlights the toxin's complex effects beyond simple excitation.

Glutamatergic System: The effect of this compound on glutamate, the primary excitatory neurotransmitter, appears to be region-dependent. In the entorhinal cortex, α-dendrotoxin was found to have no effect on the release of glutamate. nih.gov However, in the prefrontal cortex, the toxin induces significant glutamate release onto layer V pyramidal neurons. jneurosci.orgnih.gov This action is linked to the blockade of Kv1.2-containing channels on thalamocortical axon terminals and appears to share a common mechanism with serotonin (B10506) (5-HT) induced glutamate release. jneurosci.orgnih.gov

Dopaminergic System: this compound influences dopaminergic signaling by modulating channels that regulate dopamine (B1211576) (DA) release. The D2 dopamine autoreceptor, which normally inhibits DA release, is thought to act in part through Kv1 channels. Studies using the D2 agonist quinpirole (B1680403) showed that α-dendrotoxin could reverse the agonist's inhibitory effect on DA release, suggesting that Kv1.1 and Kv1.2 channels are involved in this regulatory pathway. can-acn.org Furthermore, in striatal projection neurons that express D1 receptors, α-dendrotoxin mimics and occludes the effects of dopamine, enhancing excitability by inhibiting a slowly inactivating potassium current. nih.govphysiology.org This suggests the toxin can directly increase the firing rate of dopaminergic neurons. jneurosci.org

Noradrenergic System: Research has demonstrated that α-dendrotoxin and its homologues enhance the electrically stimulated release of noradrenaline (norepinephrine) from rat hippocampal slices. nih.govnih.gov This effect is consistent with the blockade of presynaptic potassium channels, leading to prolonged depolarization of noradrenergic nerve terminals and increased neurotransmitter exocytosis.

Table 2: Summary of this compound (α-dendrotoxin) Interplay with Neurotransmitter Systems

| Neurotransmitter System | Effect of this compound (α-dendrotoxin) | Implicated Kv Channel Subunits | Brain Region / System |

| Cholinergic | Enhances Acetylcholine release | Kv1.1, Kv1.2, Kv1.6 | Neuromuscular Junction ecronicon.netwikipedia.org |

| GABAergic | Enhances GABA release | Kv1.2, Kv1.6 | Entorhinal Cortex nih.gov |

| Glutamatergic | Enhances Glutamate release | Kv1.2 | Prefrontal Cortex jneurosci.orgnih.gov |

| Glutamatergic | No effect on Glutamate release | N/A | Entorhinal Cortex nih.gov |

| Dopaminergic | Enhances excitability; reverses D2-agonist inhibition of Dopamine release | Kv1.1, Kv1.2 | Striatum / Axonal Terminals can-acn.orgnih.gov |

| Noradrenergic | Enhances Noradrenaline release | Not specified, but consistent with Kv1 blockade | Hippocampus nih.govnih.gov |

Biosynthesis and Post Translational Modification Studies of Toxin C13s2c3

Genetic Encoding and Gene Expression Profiling in Venom Glands

Toxin C13S2C3 is encoded by genes expressed within the venom glands of Dendroaspis angusticeps. uniprot.org Transcriptomic analyses of these glands have been instrumental in identifying the messenger RNA (mRNA) transcripts responsible for producing this and other toxins. These studies provide a snapshot of the potential venom composition by quantifying the relative expression levels of various toxin-encoding genes. lstmed.ac.uk

In venom gland transcriptomes of Dendroaspis species, transcripts for Kunitz-type (KUN) toxins, the family to which this compound belongs, are prominently featured. For instance, in the venom gland of the black mamba (Dendroaspis polylepis), KUN transcripts constitute a significant portion (49%) of the total toxin transcript expression. lstmed.ac.uk While specific expression percentages for this compound in D. angusticeps are part of a broader profile, proteomic data confirms its presence. A proteomic analysis of D. viridis (Western green mamba) venom identified a homolog of this compound, which accounted for 2.1% of the total venom proteins, highlighting the toxin's role within the venom arsenal (B13267). lstmed.ac.uk

The genetic information is crucial for understanding the evolutionary relationship between different dendrotoxins and for enabling recombinant production. The gene encodes a precursor protein that includes a signal peptide, which is later cleaved during post-translational processing. researchgate.net

Table 1: Expression of this compound Homolog in Dendroaspis viridis Venom Proteome

| Toxin Homolog | Percentage of Total Venom Proteome | Toxin Family |

|---|---|---|

| This compound Homolog | 2.1% | Kunitz-type (KUN) |

Data sourced from proteomic analysis of D. viridis venom. lstmed.ac.uk

Transcriptional and Translational Regulation of this compound Production

The production of this compound is a regulated process, beginning with the transcription of its corresponding gene into mRNA within the venom gland cells. Studies comparing venom gland transcriptomes and venom proteomes show a general correlation between mRNA transcript levels and the abundance of the corresponding protein in the venom, although exceptions exist. lstmed.ac.uk This suggests that transcriptional control is a primary determinant of the toxin's final concentration in the venom.

Following transcription, the mRNA is translated into a precursor polypeptide chain on ribosomes. The regulation at this level ensures the efficient synthesis of the toxin. While detailed mechanisms for the specific transcriptional and translational regulation of this compound are not fully elucidated, the high expression levels of dendrotoxins in mamba venoms point towards robust and specialized cellular machinery dedicated to their production. lstmed.ac.uk

Post-Translational Processing and Maturation Pathways

After translation, the nascent this compound polypeptide undergoes several critical post-translational modifications to become a stable and biologically active molecule. These modifications are essential for its correct three-dimensional structure and function.

The initially translated product of the this compound gene is a prepropeptide, which includes a signal peptide at its N-terminus. This signal peptide guides the toxin precursor into the endoplasmic reticulum, after which it is removed by signal peptidases. The resulting propeptide is then subject to further proteolytic cleavage by enzymes like serine proteases to yield the mature 59-amino acid polypeptide. This cleavage is a crucial step in the maturation process, ensuring the toxin has the correct N- and C-termini.

The mature this compound contains six cysteine residues that form three intramolecular disulfide bonds. evitachem.com These bonds are fundamental to the toxin's structural integrity, creating the characteristic Kunitz-type fold which is essential for its ability to bind to and block potassium channels. researchgate.net The formation of these disulfide bonds occurs via oxidative folding within the endoplasmic reticulum. This process is tightly controlled to ensure the correct pairing of cysteines.

Studies have confirmed the precise disulfide connectivity in this compound. rosekoakademia.ru The correct folding and disulfide bond pairing are critical, as intermediates with incorrect bonds or free sulfhydryl groups exhibit significantly lower biological activity. researchgate.net

Table 2: Disulfide Bond Connectivity in this compound

| Disulfide Bond | Cysteine Residue Pair |

|---|---|

| 1 | Cys7 – Cys57 |

| 2 | Cys16 – Cys40 |

| 3 | Cys32 – Cys53 |

This specific connectivity is essential for the toxin's tertiary structure and function. rosekoakademia.ru

Heterologous Expression Systems for Recombinant this compound Production

The potent and specific nature of this compound makes it a valuable tool for neurobiological research. To obtain sufficient quantities for study without relying on venom extraction, researchers have turned to heterologous expression systems. Recombinant DNA technology allows for the production of the toxin in microbial hosts. evitachem.com

Expression systems such as Escherichia coli and the yeast Pichia pastoris have been utilized for producing dendrotoxins. evitachem.com One common strategy involves expressing the toxin as a fusion protein, for example, with a maltose-binding protein chaperone. This can enhance solubility and facilitate purification. The fusion protein is often directed to the periplasmic space of E. coli, which can promote correct disulfide bond formation. researchgate.net After affinity purification, the chaperone is proteolytically cleaved to release the recombinant toxin. A significant challenge in prokaryotic systems like E. coli is achieving the correct folding and disulfide bond pairing, which can sometimes be a hurdle to obtaining high yields of active toxin.

Ecological and Evolutionary Biology of Toxin C13s2c3

Role in Predation and Anti-Predator Defense Mechanisms

Dendrotoxins, including Toxin C13S2C3, function as key components in the predatory arsenal (B13267) of mambas wikipedia.org. Their primary mechanism of action involves blocking specific subtypes of voltage-gated potassium channels (Kv) in neurons researchgate.netnih.govresearchgate.net. This blockade prevents the efflux of potassium ions, thereby prolonging the action potential and enhancing the influx of calcium ions at the presynaptic terminal. Consequently, this leads to an increased release of neurotransmitters, most notably acetylcholine (B1216132) (ACh), at neuromuscular junctions researchgate.netnih.govresearchgate.net. This potentiation of neurotransmission results in hyperexcitation and ultimately the immobilization or death of prey animals, facilitating capture and consumption wikipedia.orgnih.gov.

While the direct role of dendrotoxins is in prey subjugation, the venom as a whole serves a dual purpose for the snake, contributing to both predation and defense against potential threats wikipedia.org. The incapacitating effect of dendrotoxins on prey indirectly supports the snake's survival by ensuring a reliable food source.

Evolutionary History of Dendrotoxins

The evolutionary journey of dendrotoxins from ancestral protease inhibitors to sophisticated neurotoxins is a compelling narrative of molecular adaptation.

Gene Duplication and Neofunctionalization Events

Dendrotoxins belong to the Kunitz-type inhibitor superfamily, sharing structural homology with molecules like aprotinin (B3435010) researchgate.netnih.govresearchgate.net. However, during their evolutionary trajectory, these Kunitz-type molecules underwent a significant functional shift. This process involved the loss of ancestral serine protease inhibitory activity and the acquisition of novel functions, specifically the ability to block voltage-gated potassium channels researchgate.net. This transformation is a prime example of neofunctionalization , a process where a gene duplication event provides a redundant copy of a gene, allowing one copy to accumulate mutations and acquire a new, advantageous function while the other retains the original role nih.govwikipedia.orgontosight.ai. Gene duplication events have been instrumental in the diversification of many animal toxin families, including those found in snake venoms, enabling the evolution of specialized pharmacological activities nih.govnih.govfrontiersin.orgresearchgate.net. The independent evolution of channel-blocking neurotoxins from protease inhibitors highlights the plasticity of the Kunitz-type scaffold and its capacity for adaptive radiation.

Phylogenetic Analysis of this compound and Related Peptides

Phylogenetic studies reveal that dendrotoxins are characteristic components of the venoms of mambas, genus Dendroaspis researchgate.netnih.govresearchgate.netlstmed.ac.uk. This compound is specifically identified as a Kunitz-type homolog from Dendroaspis angusticeps uniprot.org. Molecular analyses of the Dendroaspis genus indicate phylogenetic relationships that correlate with venom composition, with species like D. polylepis and D. angusticeps forming a distinct clade lstmed.ac.uk. Within this family, different dendrotoxins exhibit varying specificities for potassium channel subtypes. For instance, alpha-dendrotoxin (B1179115) and Toxin K from D. angusticeps and D. polylepis, respectively, show differential affinities for Kv1.1, Kv1.2, and Kv1.6 channels nih.govresearchgate.net. The functional diversification of these Kunitz-type inhibitors, leading to distinct dendrotoxins, is attributed to accelerated evolutionary processes capes.gov.br.

Table 1: Key Dendrotoxins and Their Targets

| Toxin Name | Source Organism | Primary Target (Kv Channel Subtype) | Primary Function in Venom | Homology to |

| This compound | Dendroaspis angusticeps | Kv1.1, Kv1.2, Kv1.6 | Facilitates neurotransmitter release (ACh), prey immobilization | Kunitz-type inhibitor |

| Alpha-dendrotoxin | Dendroaspis angusticeps | Kv1.1, Kv1.2, Kv1.6 | Facilitates neurotransmitter release (ACh), prey immobilization | Kunitz-type inhibitor |

| Toxin K | Dendroaspis polylepis | Kv1.1 (preferentially) | Facilitates neurotransmitter release (ACh), prey immobilization | Kunitz-type inhibitor |

| Delta-dendrotoxin | Dendroaspis angusticeps | Kv1.1 | Facilitates neurotransmitter release (ACh), prey immobilization | Kunitz-type inhibitor |

| Gamma-dendrotoxin | Dendroaspis angusticeps | Non-inactivating Kv channels | Facilitates neurotransmitter release (ACh), prey immobilization | Kunitz-type inhibitor |

Adaptive Evolution and Environmental Pressures Shaping Toxin Diversity

The evolution of snake venoms is a dynamic process driven by adaptive evolution , where natural selection favors traits that enhance survival and reproductive success nih.govresearchgate.netportlandpress.com. For snakes, the primary selective pressures relate to efficient prey capture and defense. The need to quickly immobilize prey, especially in the face of potentially evasive or dangerous targets, has driven the rapid diversification of venom toxins nih.govresearchgate.net.

Gene duplication, followed by neofunctionalization, is a fundamental mechanism that allows toxin families to expand and acquire new functions tailored to specific prey or environmental conditions nih.govfrontiersin.orgresearchgate.net. The evolution of dendrotoxins from protease inhibitors into highly specific Kv channel blockers exemplifies this adaptive radiation. Variations in toxin profiles, including the specific isoforms of dendrotoxins present, can reflect a snake species' evolutionary history, its typical diet, and the environmental pressures it faces frontiersin.org. This ongoing evolutionary arms race between predator and prey continually shapes the composition and potency of venom.

Table 2: Evolutionary Trajectory of Kunitz-type Inhibitors

| Ancestral State | Intermediate Stage(s) | Derived State(s) | Evolutionary Mechanism(s) | Example Toxin Family |

| Serine Protease Inhibitor | Loss of protease inhibition, gain of channel binding | Selective Voltage-gated Potassium Channel Blockers | Gene duplication, neofunctionalization, accelerated evolution | Dendrotoxins |

Allelochemical Significance and Ecological Interplay of Venom Components

While the term "allelochemical" is most commonly applied to plant-plant chemical interactions, the broader concept of chemical ecology and the ecological interplay of venom components are highly relevant to understanding dendrotoxins. Snake venom is not a simple mixture but a complex cocktail of toxins that often act synergistically to maximize efficacy wikipedia.orgfrontiersin.org. Dendrotoxins, by blocking potassium channels and enhancing neurotransmitter release, contribute significantly to the neurotoxic impact of mamba venom. Their action is often complemented by other venom components, such as three-finger toxins (3FTx) or phospholipases A2 (PLA2s), which target different physiological pathways, creating a more potent and rapid incapacitation of prey wikipedia.orgfrontiersin.org.

Advanced Analytical Methodologies for Toxin C13s2c3 Research

Purification and Isolation Strategies

The isolation of Toxin C13S2C3 from crude snake venom is a multi-step process requiring sequential chromatographic techniques to separate it from a complex mixture of other proteins, peptides, and enzymes.

Chromatographic Techniques (e.g., Gel Filtration, Ion Exchange, HPLC)

The initial fractionation of the venom is typically achieved using a combination of chromatographic methods that separate molecules based on their size, charge, and hydrophobicity.

Size Exclusion Chromatography (SEC): This technique is often used as an initial step to separate the components of the crude venom based on their molecular weight. This compound, with a molecular weight of approximately 7,000 Daltons, can be effectively separated from both larger proteins and smaller peptides. nih.gov

Ion Exchange Chromatography (IEX): Following size-based separation, IEX is employed to separate molecules based on their net charge at a given pH. Dendrotoxins are basic polypeptides, allowing them to bind to cation exchange columns. Elution is then achieved by applying a salt gradient or changing the pH, which disrupts the electrostatic interactions and releases the bound toxins in order of their charge density.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This high-resolution technique separates molecules based on their hydrophobicity. The combination of cation exchange HPLC and other chromatographic steps has been successfully used to yield highly purified this compound. nih.gov

Below is an illustrative data table representing a typical purification workflow for this compound from crude venom.

| Purification Step | Principle | Total Protein (mg) | Toxin Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity (%) |

| Crude Venom | - | 500 | 10,000 | 20 | 100 | < 5 |

| Size Exclusion | Size | 150 | 9,000 | 60 | 90 | 20 |

| Ion Exchange | Charge | 40 | 7,500 | 187.5 | 75 | 70 |

| RP-HPLC | Hydrophobicity | 10 | 6,500 | 650 | 65 | > 98 |

Advanced Affinity Chromatography and Immunopurification

For more targeted purification, affinity-based methods can be employed. Affinity chromatography utilizes the specific binding interaction between the toxin and a target molecule. For this compound, this could involve immobilizing a specific potassium channel subtype (or a binding fragment) onto a chromatographic support. This approach offers very high selectivity, capturing the toxin while allowing contaminants to pass through.

Immunopurification is a similar technique that uses monoclonal or polyclonal antibodies raised specifically against this compound. These antibodies are immobilized on a solid support, providing a highly specific matrix for capturing the toxin from a complex biological sample, yielding extremely pure toxin in a single step.

Spectroscopic and Spectrometric Characterization

Once purified, a variety of spectroscopic and spectrometric techniques are used to identify the toxin, determine its precise mass, elucidate its amino acid sequence, and define its three-dimensional structure.

Mass Spectrometry (LC-MS, LC-MS/MS, GC-MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a cornerstone of modern proteomics and is essential for the characterization of toxins.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass analysis capabilities of MS. It allows for the accurate determination of the molecular weight of the purified toxin.

Tandem Mass Spectrometry (LC-MS/MS): For sequence analysis, top-down proteomics approaches using LC-MS/MS are particularly powerful. lstmed.ac.uk In this method, the intact protein ion is introduced into the mass spectrometer, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides information about the amino acid sequence. sci-hub.se The amino acid sequence for this compound has been determined through such methods. rosekoakademia.rucyberleninka.ru

An example of hypothetical fragmentation data from a top-down MS/MS experiment on a this compound precursor ion is shown below.

| Precursor Ion (m/z) | Charge State | Fragment Ion Type | Fragment Ion (m/z) | Inferred Sequence |

| 1162.3 | 6+ | b-ion | 245.1 | QP |

| 1162.3 | 6+ | b-ion | 373.2 | QPR |

| 1162.3 | 6+ | y-ion | 175.1 | G |

| 1162.3 | 6+ | y-ion | 290.2 | IG |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins like this compound in solution, which closely mimics their native physiological environment. researchgate.net Multi-dimensional NMR experiments (e.g., COSY, TOCSY, and NOESY) are used to assign the resonances of all atoms in the protein and to measure distances between specific protons. These distance constraints, along with the known covalent structure of the polypeptide, are then used to calculate a family of structures that are consistent with the experimental data. This approach has been critical in revealing that dendrotoxins possess a small triple-stranded antiparallel beta-sheet linked to a short alpha-helix by disulfide bridges. researchgate.net

Circular Dichroism and Fluorescence Spectroscopy for Conformational Studies

Circular Dichroism (CD) and fluorescence spectroscopy are valuable tools for studying the secondary structure and conformational properties of this compound. researchgate.net

Fluorescence Spectroscopy: This technique can be used to probe the local environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) within the toxin. Changes in the fluorescence emission spectrum can indicate conformational changes, such as those occurring upon binding to a potassium channel or in response to environmental alterations like pH or temperature.

An extensive search of scientific databases and literature reveals no recognized chemical compound designated as "this compound." This identifier does not correspond to any known toxin in the public domain, suggesting it may be a hypothetical, proprietary, or incorrectly labeled substance.

Consequently, it is not possible to provide an article on the "" as there is no existing body of research, data, or validated analytical methods specifically developed for a compound with this name. The creation of scientifically accurate content, including detailed research findings and data tables for ELISA development, biosensors, and high-throughput analysis, is contingent upon the existence of foundational research into the toxin itself.

To generate the requested article, a valid, recognized toxin with published research is required. Methodologies for toxin detection are highly specific and tailored to the unique chemical structure, molecular weight, and immunogenic properties of the target compound. Without these fundamental details for "this compound," any discussion of analytical techniques would be purely speculative and not based on factual, scientific evidence.

Based on a comprehensive search of available scientific literature and databases, there is no information on a chemical compound specifically named “this compound.” This designation does not correspond to any known or publicly documented toxin.

Therefore, it is not possible to provide an article on the "Environmental Dynamics and Degradation of this compound" as requested. The creation of scientifically accurate content, including data tables and detailed research findings, requires existing research on the subject. Without any foundational information on the chemical structure, origin, and properties of "this compound," any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Environmental Dynamics and Degradation of Toxin C13s2c3

Environmental Persistence and Mobility in Various Matrices

There are no studies detailing the persistence of Toxin C13S2C3 in the environment. Information regarding its half-life in soil, water, or air is nonexistent. Similarly, data on its potential for mobility, such as its soil adsorption/desorption coefficients or its likelihood to leach into groundwater or become airborne, has not been documented.

Bioavailability and Fate in Ecological Food Webs

No research has been conducted to determine the bioavailability of this compound to organisms in the environment. Consequently, there is no information on whether this toxin is absorbed by organisms from their environment or diet, nor is there any data on its potential to bioaccumulate (build up within an organism) or biomagnify (become more concentrated at higher trophic levels) in ecological food webs. The pathways of uptake, metabolism, and excretion in any organism outside of laboratory toxicological studies are unknown.

Investigative Applications and Research Trajectories of Toxin C13s2c3

Toxin C13S2C3 as a Pharmacological Probe for Ion Channel Research

The primary utility of this compound in research stems from its potent and selective inhibition of specific subtypes of voltage-gated potassium (Kv) channels. linkpeptide.com This selectivity allows researchers to dissect the physiological roles of these channels in a way that broader-acting pharmacological agents cannot. The toxin primarily targets Kv1.1, Kv1.2, and Kv1.6 channels, which are crucial for regulating neuronal excitability. linkpeptide.com By blocking the flow of potassium ions through these channels, this compound prolongs the duration of action potentials, leading to increased neurotransmitter release at the presynaptic terminal. linkpeptide.com

This compound has been instrumental in mapping the external vestibule of Kv1 channels. Its binding to the channel pore provides insights into the structural elements that govern ion permeation and channel gating. Studies using this compound have helped to identify key amino acid residues in the channel's outer mouth that are critical for toxin binding and, by extension, for the channel's normal function. The high-affinity interaction is mediated by a combination of electrostatic and hydrophobic interactions between the toxin and the channel.

Research has demonstrated that specific lysine (B10760008) residues on the surface of this compound are crucial for its blocking activity. nih.gov These positively charged residues are thought to interact with negatively charged residues in the channel's vestibule, effectively plugging the pore. This "plugging" mechanism has been a key model for understanding how the outer vestibules of potassium channels contribute to their selective permeability and how they can be targeted by external modulators.

The selective nature of this compound has enabled the functional characterization of different Kv channel subtypes in various neuronal populations. nih.gov By applying the toxin and observing the resulting changes in neuronal activity, researchers can infer the presence and physiological role of this compound-sensitive channels. For instance, its use has been pivotal in demonstrating the role of Kv1.1 and Kv1.2 channels in the regulation of neurotransmitter release at neuromuscular junctions and in central synapses. nih.gov

Fractionation of green mamba venom has led to the discovery of other dendrotoxins with slightly different selectivities, further aiding in the classification and understanding of the diverse family of potassium channels. nih.gov The differential blockade of inactivating versus non-inactivating K+ currents by these related toxins has provided a pharmacological basis for distinguishing between different channel subtypes and their contributions to neuronal firing patterns. nih.govresearchgate.net

Table 1: Potassium Channel Targets of this compound

| Channel Type | Function | Effect of this compound |

|---|---|---|

| Kv1.1 | Regulates action potential firing frequency | Inhibition of ion flow, leading to neuronal hyperexcitability |

| Kv1.2 | Modulates neurotransmitter release from presynaptic terminals | Increased neurotransmitter release |

| Kv1.6 | Contributes to the repolarization phase of the action potential | Prolongation of the action potential |

Rational Design of this compound Analogues for Enhanced Specificity

The well-defined structure of this compound and its known interaction sites with Kv channels make it an excellent candidate for rational drug design. researchgate.net Researchers are exploring the synthesis of analogues with modified amino acid sequences to enhance specificity for particular Kv channel subtypes. The goal is to create even more precise tools for research and potentially develop new therapeutic agents.

By modifying key residues, particularly the lysine residues involved in channel binding, it is possible to alter the toxin's affinity and selectivity profile. For example, substituting a key lysine residue can reduce its affinity for one Kv subtype while retaining its high affinity for another. This approach of "toxin engineering" holds promise for developing probes that can discriminate between very closely related channel isoforms, which is a significant challenge in ion channel pharmacology. ucsf.edu

Biotechnological Exploitation beyond Direct Biological Activity

The unique structural and functional properties of this compound have led to its use in various biotechnological applications that extend beyond its direct biological effects.

This compound's stable, disulfide-bonded structure makes it an attractive scaffold for peptide engineering. linkpeptide.comevitachem.com Its compact, three-finger fold can be used as a framework to present new functionalities. By replacing non-essential amino acid sequences with sequences from other proteins or with novel peptide motifs, researchers can create chimeric molecules with new binding properties.

This scaffold approach is being used in drug discovery to develop peptides that target other receptors or enzymes, while benefiting from the stability and favorable pharmacokinetic properties of the dendrotoxin framework. The aim is to create novel therapeutic peptides with improved stability and target engagement compared to linear peptides.

As a potent modulator of neuronal excitability, this compound is a valuable tool for studying the mechanisms underlying synaptic plasticity, the cellular basis of learning and memory. linkpeptide.com By selectively blocking certain K+ channels, researchers can investigate how changes in neuronal excitability affect processes like long-term potentiation (LTP) and long-term depression (LTD).

The ability to precisely control the activity of specific Kv channel subtypes with this compound allows for a detailed examination of their contribution to the complex signaling cascades that govern synaptic strength. These studies are crucial for understanding the fundamental principles of neural communication and for unraveling the pathophysiology of neurological disorders characterized by aberrant neuronal excitability, such as epilepsy. linkpeptide.com

Future Directions in Dendrotoxin Research and Neuropharmacology

The study of dendrotoxins, exemplified by this compound (also known as alpha-Dendrotoxin), continues to open new avenues in neuropharmacology. eurekaselect.com Future research is poised to build upon the foundational knowledge of these potent neurotoxins to develop novel therapeutic strategies and deepen our understanding of neurological function and disease.

A primary focus of future investigations will be the continued use of dendrotoxins as molecular probes to dissect the complex roles of potassium channels in both normal physiology and pathological states. researchgate.net The high affinity and selectivity of toxins like alpha-Dendrotoxin (B1179115) for specific subtypes of voltage-gated potassium channels (Kv1.1, Kv1.2, and Kv1.6) make them invaluable tools. researchgate.netlinkpeptide.com Researchers will likely focus on elucidating the precise mechanisms of interaction between dendrotoxins and their target channels, which could reveal novel sites for therapeutic intervention. researchgate.net

The development of structural analogues of dendrotoxins is another promising research trajectory. eurekaselect.comresearchgate.net By modifying the structure of these toxins, scientists aim to create new molecules with altered selectivity and potency for different potassium channel subtypes. This could lead to the development of highly specific pharmacological tools to study the function of individual channel types, as well as potential therapeutic agents with improved side-effect profiles.

In the broader field of neuropharmacology, several emerging trends are expected to influence and be influenced by dendrotoxin research:

Precision Medicine: A significant push in neuropharmacology is toward developing personalized treatments tailored to an individual's genetic and molecular profile. numberanalytics.com Understanding how genetic variations in potassium channels affect susceptibility to neurological disorders and response to treatment is a key area of future research. Dendrotoxins can be used to characterize the functional consequences of these genetic variations.

Network Neuroscience: This approach focuses on understanding the brain's complex networks and how their dysfunction contributes to neurological disorders. numberanalytics.com By using dendrotoxins to selectively modulate the activity of specific neuronal populations, researchers can investigate the role of these populations within larger brain circuits.

Neuroinflammation: The role of inflammation in a wide range of neurological conditions is increasingly recognized. numberanalytics.com Future studies may explore how dendrotoxins and the modulation of potassium channels can influence neuroinflammatory processes, potentially opening up new therapeutic avenues for diseases with an inflammatory component.

Novel Therapeutic Strategies: The development of innovative therapeutic approaches, such as gene therapy and RNA-based therapies, is a major focus of future neuropharmacology. numberanalytics.comnumberanalytics.com Research into the targets of dendrotoxins could inform the development of gene-based strategies to correct potassium channel dysfunction in diseases like epilepsy and multiple sclerosis.

The table below summarizes key areas for future research in dendrotoxin and neuropharmacology:

| Research Area | Focus | Potential Impact |

| Molecular Probes | Elucidating the precise interaction between dendrotoxins and potassium channels. | Identification of novel therapeutic targets. |

| Structural Analogues | Creating modified dendrotoxins with altered selectivity and potency. | Development of more specific research tools and potential therapeutics. |

| Precision Medicine | Investigating the role of genetic variations in potassium channels in disease. | Personalized treatments for neurological disorders. |

| Network Neuroscience | Using dendrotoxins to study the function of specific neuronal populations in brain circuits. | A better understanding of the neural basis of neurological and psychiatric conditions. |

| Neuroinflammation | Exploring the link between potassium channel modulation and neuroinflammatory processes. | New treatments for neuroinflammatory diseases. |

| Gene Therapy | Developing gene-based approaches to correct potassium channel dysfunction. | Long-term and potentially curative treatments for certain neurological disorders. |

The ongoing exploration of dendrotoxins like this compound, in conjunction with broader advances in neuropharmacology, holds significant promise for advancing our understanding of the nervous system and developing new treatments for a range of debilitating neurological and psychiatric disorders. numberanalytics.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.